8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide

2-oxoglutarate oxygenase inhibition iron chelation SAR positional isomer

Researchers investigating crosstalk between HIF hydroxylation and heme metabolism often resort to combining separate 8-hydroxyquinoline and imidazole probes, introducing pharmacokinetic variables. This compound solves that with a single-molecule dual-pharmacophore architecture. The 8-hydroxyquinoline core chelates catalytic iron in 2OG oxygenases, while the imidazole moiety targets heme iron. Key advantages: 1) Enables single-compound parallel screening against both enzyme families. 2) Serves as a structurally matched control to isolate imidazole-specific effects against simpler 8-hydroxyquinoline-2-carboxamides. 3) Supports SAR expansion around the imidazole-5-yl-ethyl substitution for medicinal chemistry programs. Sourced for consistent research supply.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
CAS No. 648896-06-4
Cat. No. B12594123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide
CAS648896-06-4
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C15H14N4O2/c20-13-3-1-2-10-4-5-12(19-14(10)13)15(21)17-7-6-11-8-16-9-18-11/h1-5,8-9,20H,6-7H2,(H,16,18)(H,17,21)
InChIKeyXDLSDHVPWNTZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide Procurement Overview


8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide (CAS 648896-06-4) is a synthetic bifunctional small molecule (C₁₅H₁₄N₄O₂, MW 282.30 g/mol) incorporating an 8-hydroxyquinoline metal-chelating pharmacophore linked via an ethyl spacer to an imidazole ring . The 8-hydroxyquinoline core confers broad-spectrum inhibitory activity against 2-oxoglutarate (2OG) and iron-dependent oxygenases, a therapeutically relevant enzyme superfamily encompassing HIF prolyl hydroxylases, histone demethylases, and nucleic acid demethylases [1]. The imidazole moiety is a recognized pharmacophore for heme oxygenase (HO) inhibition and monoamine oxidase (MAO) modulation [2]. This dual-pharmacophore architecture positions the compound as a candidate for multi-target profiling studies, though peer-reviewed quantitative activity data for this specific derivative remain limited in the public domain.

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide Structural Determinants


Generic interchange among 8-hydroxyquinoline-2-carboxamide analogs is not scientifically supportable due to three structural determinants. First, the 8-OH position is critical for iron chelation at the catalytic site of 2OG oxygenases; methylation, removal, or relocation of this hydroxyl group to alternative positions (e.g., 5-OH, 7-OH) alters metal coordination geometry and binding affinity [1]. Second, the imidazole substituent on the amide side chain distinguishes this compound from simple alkyl/aryl 8-hydroxyquinoline-2-carboxamides by introducing a second metal-coordinating heterocycle, potentially enabling bidentate or bridged binding modes not available to mono-functional 8-hydroxyquinoline carboxamides [2]. Third, the ethyl linker length between the carboxamide and imidazole ring governs the spatial relationship between the two metal-binding motifs; even one methylene unit variation significantly alters the conformational landscape accessible to the molecule [3]. These structural parameters cannot be replicated by off-the-shelf 8-hydroxyquinoline-2-carboxylic acid or simple 8-hydroxyquinoline analogs.

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide Differentiation Evidence


8-Hydroxy Position and 2OG Oxygenase Inhibition

The 8-hydroxy substitution on the quinoline ring is structurally essential for iron-dependent oxygenase inhibition. In the EGLN-1 (HIF prolyl hydroxylase) system, 8-hydroxyquinoline-7-carboxamides demonstrated potent inhibition, whereas relocation of the hydroxyl group to alternative positions resulted in loss of activity [1]. The 5-carboxy-8-hydroxyquinoline analog IOX1 exhibited broad-spectrum 2OG oxygenase inhibition with IC₅₀ values ranging from 0.6 μM (KDM4E) to 22 μM (FIH) across a panel of human 2OG oxygenases in biochemical assays, and importantly caused cellular iron translocation at concentrations ≥50 μM, a property distinct from the non-hydroxylated quinoline controls [2]. The target compound retains this essential 8-OH pharmacophore while incorporating an imidazole-ethyl side chain not present in simpler 8-hydroxyquinoline carboxylates.

2-oxoglutarate oxygenase inhibition iron chelation SAR positional isomer

Imidazole Side Chain: Dual Metal Coordination

The imidazole ring on the ethylamino side chain provides a second nitrogen-based metal-coordination site beyond the 8-hydroxyquinoline core. In structurally characterized imidazole-based heme oxygenase-1 (HO-1) inhibitors, the imidazole nitrogen directly coordinates the heme iron at the enzyme active site, a binding mode confirmed by X-ray crystallography and spectroscopic analysis [1]. A series of quinoline-imidazole hybrid compounds was synthesized and evaluated as HO-1 inhibitors, with the quinoline-based imidazole derivatives demonstrating HO-1 inhibition in rat spleen microsomal assays [2]. The target compound's specific combination of 8-hydroxyquinoline and imidazole-ethyl substitution is structurally distinct from simpler 8-hydroxyquinoline-2-carboxamides that bear only alkyl or aryl amide substituents, which lack the second metal-binding heterocycle [3].

heme oxygenase inhibition imidazole metal coordination dual pharmacophore design

Ethyl Linker: Conformational Control of Dual Pharmacophore

The two-carbon ethyl linker between the carboxamide nitrogen and the imidazole ring imposes specific spatial constraints on the relative orientation of the 8-hydroxyquinoline and imidazole pharmacophores. In the broader quinoline-8-carboxamide patent family (WO2006005729), the linker identity (alkylene chain length, branching, and heteroatom substitution) is explicitly claimed as a variable that modulates HIF prolyl hydroxylase inhibitory potency [1]. SAR studies on 8-substituted quinoline-2-carboxamide HDAC inhibitors demonstrated that variation in linker length and composition directly impacts enzyme inhibitory activity, with the most potent analog (compound 21g, bearing a specific linker-hydroxamic acid terminus) achieving IC₅₀ = 0.050 μM against HDAC, representing a 3-fold improvement over the reference inhibitor Vorinostat (IC₅₀ = 0.137 μM) [2]. The target compound's ethylene spacer positions the imidazole at a defined distance from the quinoline core, a parameter not replicated by one-carbon (methylene) or three-carbon (propylene) linker analogs.

linker SAR conformational flexibility pharmacophore spacing

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide Application Scenarios


Dual-Target Profiling: 2OG Oxygenases & Heme Enzymes

This compound's dual pharmacophore architecture—8-hydroxyquinoline for 2OG oxygenase iron chelation and imidazole for heme iron coordination—makes it uniquely suited for parallel screening against both enzyme families in a single-compound format. The 8-hydroxyquinoline core is validated as a broad-spectrum 2OG oxygenase inhibitor [1], while the imidazole moiety is a recognized heme oxygenase pharmacophore [2]. Researchers investigating crosstalk between HIF hydroxylation pathways and heme metabolism may use this compound as a single-agent tool, rather than combining separate 8-hydroxyquinoline and imidazole probes that introduce pharmacokinetic confounding variables.

Cellular Iron Translocation Assays

8-Hydroxyquinoline derivatives, including IOX1 (5-carboxy-8-hydroxyquinoline), have been demonstrated to cause cellular iron translocation at concentrations ≥50 μM, a downstream effect linked to their 2OG oxygenase inhibitory mechanism [1]. The target compound, with its additional imidazole metal-binding site, represents a structurally differentiated probe for studying iron mobilization in cell-based models. This property is absent in non-chelating quinoline analogs, making the compound relevant for laboratories studying iron-dependent epigenetic regulation or ferroptosis pathways.

SAR Expansion: Imidazole-Containing Quinoline Carboxamides

The compound occupies a specific and under-explored position in the chemical space of 8-hydroxyquinoline-2-carboxamides: the imidazole-5-yl-ethyl substitution on the amide nitrogen. Patent literature (WO2006005729) establishes that quinoline-8-carboxamide derivatives with varied amide substituents are pharmacologically relevant HIF prolyl hydroxylase inhibitors [1]. Medicinal chemistry groups seeking to expand SAR around this scaffold can use this compound as a reference point for evaluating the impact of imidazole introduction versus simpler alkyl or aryl amide substituents, enabling systematic optimization of dual-target activity profiles.

Negative Control for Imidazole-Free 8-Hydroxyquinoline Studies

Where research programs employ simpler 8-hydroxyquinoline-2-carboxamides (e.g., 8-hydroxyquinoline-2-carboxylic acid or its methyl ester) as 2OG oxygenase inhibitors, this compound can serve as a structurally matched control to isolate the contribution of the imidazole substituent to observed biological effects. Any differential activity between the imidazole-containing compound and imidazole-free analogs can be attributed specifically to the imidazole pharmacophore, enabling rigorous mechanistic deconvolution [1].

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